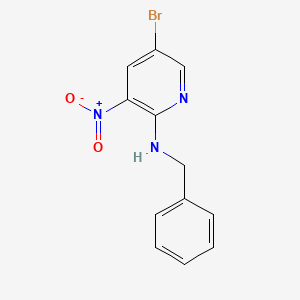

N-Benzyl-5-bromo-3-nitropyridin-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-Benzyl-5-bromo-3-nitropyridin-2-amine typically involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine . This intermediate is then subjected to oxidation using hydrogen peroxide to form 5-bromo-2-nitropyridine . The final step involves the reaction of 5-bromo-2-nitropyridine with benzylamine to produce this compound.

Analyse Chemischer Reaktionen

N-Benzyl-5-bromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group.

Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-Benzyl-5-bromo-3-nitropyridin-2-amine and its derivatives as anticancer agents. For instance, compounds based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown promising results in inhibiting cancer cell proliferation. These studies report significant inhibitory effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancers .

The mechanism of action often involves targeting specific molecular pathways related to tumor growth and angiogenesis. For example, certain derivatives demonstrated effective inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor-induced angiogenesis. The IC values for these compounds ranged from 7.17 µM to 84.05 nM, indicating a strong potential for therapeutic development .

2. Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications that can lead to the development of new bioactive compounds. The nucleophilic functionalization of 3-nitropyridines has been explored to create derivatives with enhanced biological activity . This versatility is crucial for developing targeted therapies in cancer treatment and other diseases.

Case Studies

Several case studies illustrate the efficacy of this compound in research:

- Antitumor Activity Evaluation : In a study evaluating a series of benzyl derivatives, this compound exhibited significant growth inhibition in MCF-7 cell lines, with an IC value indicating potent anti-proliferative effects .

- Structure–Activity Relationship Studies : Researchers have conducted extensive SAR studies to understand how modifications to the benzyl and nitro groups affect biological activity, leading to the identification of more potent analogs .

Wirkmechanismus

The mechanism of action of N-Benzyl-5-bromo-3-nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are essential for its role in synthesis and process development. The specific molecular targets and pathways depend on the particular application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-5-bromo-3-nitropyridin-2-amine can be compared with other similar compounds, such as:

N-Benzyl-5-fluoro-3-nitropyridin-2-amine: This compound has a fluorine atom instead of a bromine atom, which can influence its reactivity and applications.

5-Bromo-2-nitropyridine: This compound lacks the benzyl group, making it less complex and potentially less versatile in certain applications.

2-Amino-5-bromo-3-nitropyridine: This compound has an amino group instead of a benzyl group, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in scientific research.

Biologische Aktivität

N-Benzyl-5-bromo-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the development of anti-tubercular agents and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 308.13 g/mol. Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a benzyl group attached to the nitrogen atom. This unique combination of functional groups enhances its biological activity and provides opportunities for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction : The nitro group can be reduced to an amino group, which may enhance biological activity.

- Enzyme Interaction : The compound interacts with enzymes and proteins, influencing various biochemical pathways crucial for its therapeutic effects.

Antimicrobial Activity

This compound has been investigated for its potential as an anti-tubercular agent. It is involved in the synthesis of novel derivatives aimed at combating Mycobacterium tuberculosis H37Ra. Studies indicate that several derivatives exhibit significant inhibitory effects, with IC₅₀ values ranging from 1.35 to 2.18 μM, demonstrating potent activity against tuberculosis.

Anticancer Properties

Research also highlights the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. For instance, related compounds based on similar scaffolds have demonstrated IC₅₀ values indicating effective anti-proliferative activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-N-neopentyl-3-nitropyridin-2-amine | Similar nitro and bromo substitutions | Different alkyl chain influences solubility |

| 2-Amino-5-bromo-3-nitropyridine | Lacks benzyl group; only one amino group | May exhibit different biological activity |

| N-Methyl-5-bromo-3-nitropyridin-2-amine | Methyl instead of benzyl group | Potentially alters pharmacokinetics |

The presence of both a nitro group and a bromine atom in this compound enhances its reactivity and specificity towards certain molecular pathways compared to these similar compounds.

Case Studies and Research Findings

- Anti-Tubercular Activity : A study synthesized various derivatives from this compound, leading to compounds with significant anti-tubercular activity against Mycobacterium tuberculosis. The most potent derivatives showed IC₅₀ values as low as 1.35 μM.

- Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited strong growth inhibition in MCF-7 cells with IC₅₀ values around 7.17 μM, indicating promising anticancer potential .

Eigenschaften

IUPAC Name |

N-benzyl-5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWNGUVINRYLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647937 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-85-4 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.